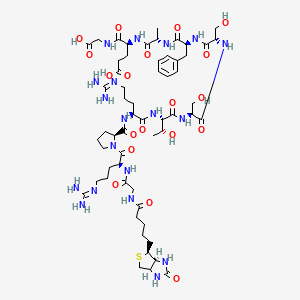
Biotin-Crosstide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-Crosstide is a biotinylated form of the peptide Crosstide. It is primarily used in scientific research as a substrate for protein kinases, particularly Akt (protein kinase B). The compound consists of a biotin molecule attached to a peptide sequence, which allows it to be used in various biochemical assays and detection methods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biotin-Crosstide is synthesized through a series of peptide coupling reactions. The peptide sequence is assembled using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The biotin moiety is introduced at the N-terminus of the peptide through a coupling reaction with biotinylated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified product is then lyophilized to obtain a stable, dry powder form. The entire process is conducted under stringent quality control to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-Crosstide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in biotin-streptavidin binding interactions, which are non-covalent but highly specific and strong .
Common Reagents and Conditions
Peptide Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Biotinylation Reagents: Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
Major Products Formed
The major product formed from the synthesis of this compound is the biotinylated peptide itself. During biochemical assays, the biotinylated peptide can form complexes with streptavidin or avidin, which are used for detection and purification purposes .
Applications De Recherche Scientifique
Biotin-Crosstide is widely used in various scientific research applications:
Mécanisme D'action
Biotin-Crosstide functions by serving as a substrate for protein kinases. The biotin moiety allows for easy detection and purification through biotin-streptavidin interactions. The peptide sequence is recognized and phosphorylated by specific kinases, which can then be studied to understand kinase activity and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crosstide: The non-biotinylated form of Biotin-Crosstide, used similarly in kinase assays.
Biotinylated Peptides: Other peptides conjugated with biotin for use in biochemical assays and detection methods.
Uniqueness
This compound is unique due to its specific peptide sequence and biotinylation, which allows for high-affinity binding to streptavidin and subsequent detection. This makes it particularly useful in kinase assays and protein interaction studies, providing a versatile tool for researchers .
Propriétés
Formule moléculaire |
C58H91N19O19S |
|---|---|
Poids moléculaire |
1390.5 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C58H91N19O19S/c1-29(47(87)69-33(18-19-43(83)84)48(88)66-25-44(85)86)67-50(90)35(23-31-11-4-3-5-12-31)71-51(91)36(26-78)72-52(92)37(27-79)73-54(94)45(30(2)80)75-49(89)32(13-8-20-63-56(59)60)70-53(93)39-15-10-22-77(39)55(95)34(14-9-21-64-57(61)62)68-42(82)24-65-41(81)17-7-6-16-40-46-38(28-97-40)74-58(96)76-46/h3-5,11-12,29-30,32-40,45-46,78-80H,6-10,13-28H2,1-2H3,(H,65,81)(H,66,88)(H,67,90)(H,68,82)(H,69,87)(H,70,93)(H,71,91)(H,72,92)(H,73,94)(H,75,89)(H,83,84)(H,85,86)(H4,59,60,63)(H4,61,62,64)(H2,74,76,96)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-/m0/s1 |
Clé InChI |
XTOMXFNPGQYTSN-HSVKAJNCSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O |
SMILES canonique |
CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


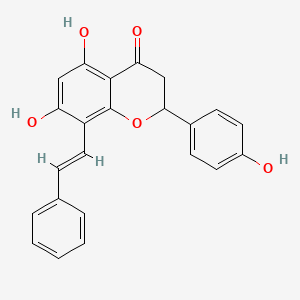
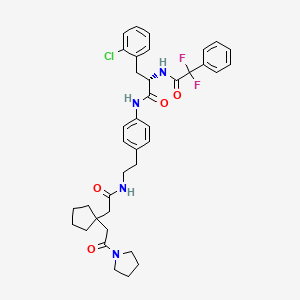
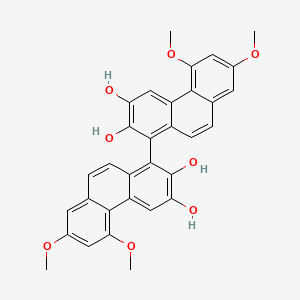
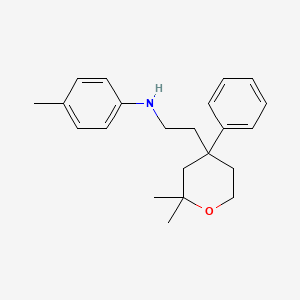

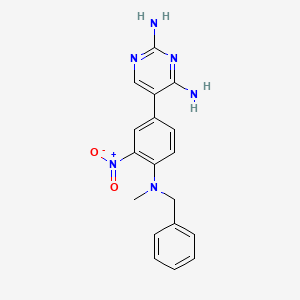
![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
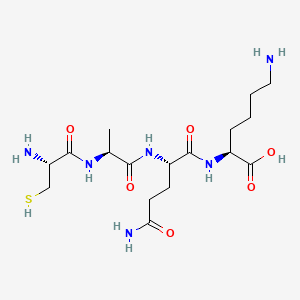
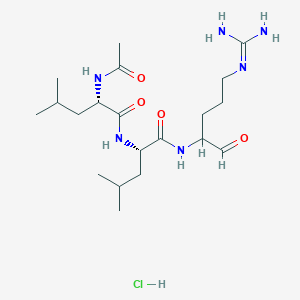
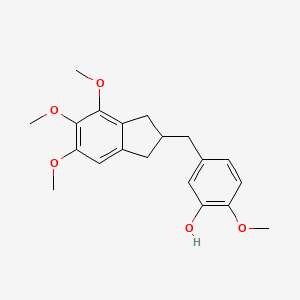
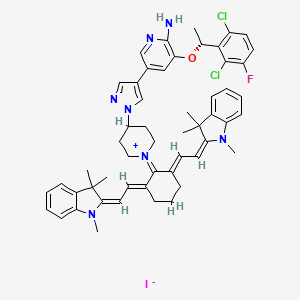
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)


